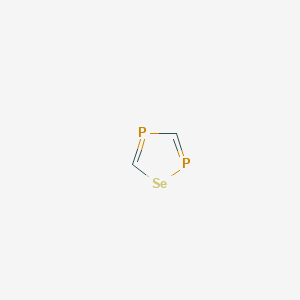

1,2,4-Selenadiphosphole

Description

Properties

CAS No. |

163354-38-9 |

|---|---|

Molecular Formula |

C2H2P2Se |

Molecular Weight |

166.96 g/mol |

IUPAC Name |

1,2,4-selenadiphosphole |

InChI |

InChI=1S/C2H2P2Se/c1-3-2-5-4-1/h1-2H |

InChI Key |

RUUIDKCULQUXRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=P[Se]C=P1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural and electronic differences between 1,2,4-selenadiphosphole and related heterocycles:

Key Observations :

- Bond Lengths : The Se-P bond in 1,2,4-selenadiphosphole (~2.2–2.3 Å) is longer than S-P bonds in thiadiphospholes (~2.0–2.1 Å), reflecting selenium’s larger atomic radius and weaker electronegativity .

- Aromaticity : Unlike 1,2-thiadiphospholes, which exhibit stronger aromaticity due to sulfur’s electronegativity, 1,2,4-selenadiphosphole shows reduced conjugation, as selenium’s lower electronegativity disrupts π-electron delocalization .

- Stability : 1,2,4-Selenadiphosphole is more air-sensitive than sulfur analogs, requiring inert conditions for synthesis and storage, similar to other selenium-containing heterocycles .

Q & A

Q. What methodologies enable precise control of regioselectivity in 1,2,4-selenadiphosphole functionalization reactions?

- Methodological Answer : Catalyst design (e.g., chiral Lewis acids) and solvent tuning (e.g., polar aprotic media) direct electrophilic substitution. For example, steric bulk in phosphine ligands can favor para-substitution over ortho pathways. Kinetic vs. thermodynamic control experiments (via temperature gradients) further refine selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.